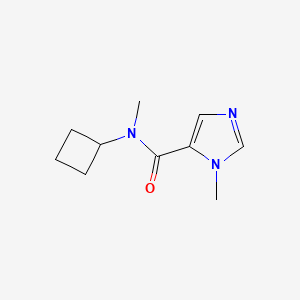

N-Cyclobutyl-N,3-dimethylimidazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

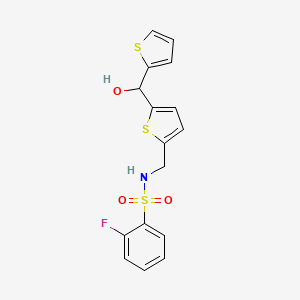

“N-Cyclobutyl-N,3-dimethylimidazole-4-carboxamide” is a chemical compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a carboxamide group, which is a functional group derived from carboxylic acids . The cyclobutyl group is a four-membered ring structure .

Molecular Structure Analysis

The molecular structure of this compound would include an imidazole ring substituted at the N-1 position with a cyclobutyl group and at the N-3 position with a methyl group. The 4-position of the imidazole ring would be substituted with a carboxamide group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the imidazole ring and the carboxamide group. Imidazole rings can participate in various reactions such as N-alkylation and N-acylation . Carboxamides can undergo reactions such as hydrolysis, reduction, and reactions with organometallic reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxamide group could influence its solubility in different solvents .Scientific Research Applications

Chemical Modification to Enhance Drug Stability

One application involves the chemical modification of imidazo[1,2-a]pyrimidine derivatives to reduce metabolism mediated by aldehyde oxidase (AO), which is crucial for enhancing the stability and efficacy of drug candidates targeting the androgen receptor for prostate cancer treatment. By altering the heterocycle or blocking the reactive site, chemists aim to reduce AO metabolism, highlighting a strategy that could potentially apply to N-Cyclobutyl-N,3-dimethylimidazole-4-carboxamide derivatives for similar purposes (Linton et al., 2011).

Antimicrobial and Antituberculosis Activity

Another significant application is in the development of antimicrobial and antituberculosis agents. For instance, a set of imidazo[1,2-a]pyridine-3-carboxamides demonstrated potent activity against multi- and extensive drug-resistant Mycobacterium tuberculosis strains. Such compounds' selectivity and pharmacokinetic properties make them promising candidates for treating tuberculosis, suggesting that similar structural analogs like this compound could be explored for antimicrobial applications (Moraski et al., 2011).

Antioxidant and Neuroprotective Activities

Furthermore, derivatives of imidazole and related compounds have been studied for their antioxidant and potential neuroprotective activities, which are important for treating various oxidative stress-related diseases. For example, compounds incorporating the imidazole ring have shown promising antioxidant activities, indicating that this compound could also be evaluated for such biological properties (Mohamed & El-Sayed, 2019).

Anticancer Activity

In anticancer research, a series of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing the benzimidazole moiety were synthesized and evaluated for their anticancer activity. This highlights the potential of imidazole derivatives in developing new anticancer drugs, suggesting that structural analogs like this compound could be promising candidates for further exploration (Rasal et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-cyclobutyl-N,3-dimethylimidazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-12-7-11-6-9(12)10(14)13(2)8-4-3-5-8/h6-8H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSKBWOZKAZPPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C(=O)N(C)C2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[(1R)-1-pyridin-3-ylethyl]sulfamoyl fluoride](/img/structure/B2553466.png)

![2-[[5-(3,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)

![2-(2-Chlorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2553469.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine](/img/structure/B2553471.png)

![3-benzenesulfonamido-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}benzamide](/img/structure/B2553472.png)

![3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2553476.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2553480.png)